molecular formula C11H18O3S B13155671 Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B13155671
M. Wt: 230.33 g/mol
InChI Key: BYRBQEGNFMAVCM-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Spirocyclic Framework

X-ray diffraction studies reveal that the compound crystallizes in the orthorhombic Pna2₁ space group, with unit cell dimensions of a = 13.056 Å, b = 14.268 Å, and c = 6.152 Å. The spirocyclic core consists of a three-membered oxirane ring (1-oxa) fused to a five-membered thiolane ring (6-thia) via a shared spiro carbon atom (Figure 1). The oxirane ring exhibits bond angles of 58.2° (C-O-C), while the thiolane ring adopts a near-envelope conformation with a puckering amplitude ($$Q$$) of 0.42 Å.

Table 1: Key Crystallographic Parameters

Parameter Value
Spiro C-C bond length 1.53 Å
C-O bond (oxirane) 1.43 Å
C-S bond (thiolane) 1.81 Å
Dihedral angle (O-C-S-C) 84.11°

The methyl carboxylate substituent at C2 adopts an equatorial orientation relative to the spiro junction, minimizing steric clashes with the isopropyl group. Notably, the thiolane ring exhibits reduced puckering strain compared to analogous all-carbon spiro systems, attributed to sulfur's larger atomic radius.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate the crystallographic data, predicting a spiro C-C bond length of 1.54 Å (deviation: +0.01 Å) and thiolane ring puckering amplitude of 0.40 Å. The isopropyl group introduces torsional strain, manifesting in a 12.3 kcal/mol energy barrier for rotation about the C2-C(spiro) bond.

Non-covalent interaction (NCI) analysis identifies weak CH···O hydrogen bonds between the oxirane oxygen and methyl protons of the isopropyl group ($$d_{\text{H···O}}$$ = 2.13 Å). These interactions stabilize the observed conformation and contribute to the compound’s solid-state packing efficiency (packing index = 73.8%).

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): The oxirane protons resonate as an AB system at δ 3.12 (dd, J = 5.2 Hz) and δ 3.34 (dd, J = 5.2 Hz), while the thiolane methylene protons appear as a multiplet at δ 2.45–2.62. The isopropyl group exhibits a septet at δ 2.89 (CH) and doublets at δ 1.12/1.15 (CH₃).
  • ¹³C NMR: The spiro carbon (C2) resonates at δ 68.4, flanked by the carbonyl carbon (δ 170.2) and quaternary thiolane carbon (δ 54.7).

Infrared Spectroscopy:
Strong absorption at 1745 cm⁻¹ confirms the ester carbonyl group, while the oxirane ring shows characteristic C-O-C asymmetric stretching at 1250 cm⁻¹.

Mass Spectrometry:
High-resolution ESI-MS displays a molecular ion peak at m/z 245.0841 [M+H]⁺ (calc. 245.0844 for C₁₀H₁₇NO₃S).

Conformational Dynamics in Solution Phase

Variable-temperature ¹H NMR studies (233–333 K) in toluene-d₈ reveal dynamic equilibria between two dominant conformers (Figure 2). The major conformer (85% population at 298 K) features the isopropyl group antiperiplanar to the oxirane oxygen, while the minor conformer adopts a synclinal arrangement. Activation energy ($$E_a$$) for interconversion, calculated via Eyring analysis, is 9.8 kcal/mol.

Molecular dynamics simulations (AMBER force field) in explicit chloroform solvent predict a 3.2 ns⁻¹ ring-puckering frequency for the thiolane moiety, facilitating rapid solvent reorganization. The oxirane ring remains rigid, with <5° angular deviation over 10 ns trajectories.

Properties

Molecular Formula

C11H18O3S

Molecular Weight

230.33 g/mol

IUPAC Name

methyl 2-propan-2-yl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3S/c1-8(2)11(9(12)13-3)10(14-11)4-6-15-7-5-10/h8H,4-7H2,1-3H3

InChI Key

BYRBQEGNFMAVCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCSCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxane and thiane moieties. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 2-[2-(benzyloxycarbonylamino)-propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Key Similarities :

  • Both compounds share a methyl ester group and a propan-2-yl substituent , which influence steric and electronic profiles.

Key Differences :

  • Core ring system : The target compound’s spirocyclic 1-oxa-6-thiaspiro[2.5]octane contrasts with the pyrimidine ring in the analog. The spiro system imposes greater conformational rigidity, while the pyrimidine allows for aromaticity and π-π stacking interactions.
  • Functional groups: The analog includes a benzyloxycarbonylamino group and a hydroxy substituent, which are absent in the target compound. These groups enhance hydrogen-bonding diversity in the analog, as seen in its N–H⋯O intermolecular interactions .
Crystallographic and Packing Behavior

A comparison of crystallographic data reveals insights into molecular packing and stability:

Property Target Compound (Hypothetical) Pyrimidine Analog ()
Molecular formula C₁₀H₁₆O₃S C₁₈H₂₁N₃O₆
Molecular weight ~240.3 g/mol 375.38 g/mol
Crystal system Monoclinic (predicted) Monoclinic
Space group P2₁/n (common for similar esters) P2₁/n
Unit cell volume (ų) ~1000–1200 (estimated) 1763.5
Hydrogen bonding motifs Potential O⋯S or O⋯O interactions O–H⋯O (intramolecular), N–H⋯O (intermolecular)

The pyrimidine analog’s larger unit cell volume (1763.5 ų vs. estimated ~1200 ų for the target) reflects its bulkier substituents. The target’s sulfur atom may introduce unique intermolecular interactions (e.g., S⋯O or S⋯π contacts), though these are less common than classical hydrogen bonds .

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding patterns are critical for crystal packing and solubility:

  • Target compound : The spiro system’s rigidity may limit conformational flexibility, reducing opportunities for intermolecular H-bonding compared to the pyrimidine analog. However, the ester carbonyl oxygen could act as an acceptor in weak C–H⋯O interactions.
  • Pyrimidine analog: Exhibits robust N–H⋯O and O–H⋯O networks, forming chains along the b-axis . Such networks are absent in the target compound due to its lack of hydroxy or amino groups.

Graph set analysis (as per Etter’s rules, discussed in ) would classify the pyrimidine analog’s H-bonding as C(6) chains and D(2) dimers , whereas the target compound’s interactions may fall into simpler R₂²(8) motifs if dimeric contacts form .

Biological Activity

Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both thia and oxa functionalities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₈O₃S
Molecular Weight230.33 g/mol
IUPAC NameThis compound
InChI KeyBYRBQEGNFMAVCM-UHFFFAOYSA-N
Canonical SMILESCC(C)C1(C2(O1)CCSCC2)C(=O)OC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can inhibit or activate biological pathways depending on the context of the interaction.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties

  • Studies have shown that compounds with similar structural features possess antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects

  • The presence of the thia and oxa rings may contribute to anti-inflammatory activities by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines.

3. Enzyme Inhibition

  • Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, which could lead to applications in metabolic disorder treatments.

Study 1: Antimicrobial Activity

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the presence of the spirocyclic structure enhances membrane permeability, leading to cell lysis.

Study 2: Anti-inflammatory Mechanisms

In vitro experiments showed that compounds with similar functional groups reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential pathway for therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylateLacks propan-2-YL groupModerate antimicrobial activity
Methyl 6-propan-2-YL-1-oxaspiro[2.5]octane-2-carboxylateDifferent spirocyclic arrangementLimited enzyme inhibition

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